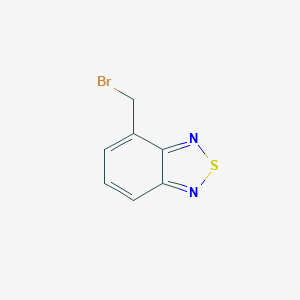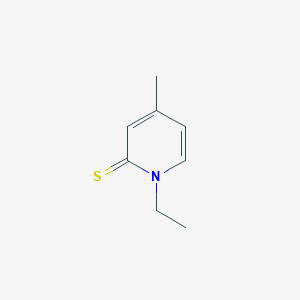
2(1H)-Pyridinethione, 1-ethyl-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinethione, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
2(1H)-Pyridinethione, 1-ethyl-4-methyl- has been widely used in scientific research due to its potential applications in various fields. It has been reported to have antimicrobial, antifungal, and antiviral properties. Its antimicrobial activity has been demonstrated against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. Moreover, it has been reported to have antiviral activity against herpes simplex virus type 1.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinethione, 1-ethyl-4-methyl- is not fully understood. However, it has been suggested that the compound acts by inhibiting the synthesis of essential cellular components, such as nucleic acids and proteins, in microorganisms. This leads to the death of the microorganisms and the inhibition of their growth.
Effets Biochimiques Et Physiologiques
2(1H)-Pyridinethione, 1-ethyl-4-methyl- has been reported to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the transmission of nerve impulses. Physiologically, it has been reported to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2(1H)-Pyridinethione, 1-ethyl-4-methyl- in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful in testing the susceptibility of microorganisms to various compounds. Another advantage is its relatively low toxicity compared to other antimicrobial agents. However, one limitation is the lack of information on its toxicity and safety in humans, which may limit its potential clinical applications.
Orientations Futures
There are several future directions for the research on 2(1H)-Pyridinethione, 1-ethyl-4-methyl-. One direction is the investigation of its potential clinical applications, particularly in the treatment of infectious diseases. Another direction is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of new derivatives of the compound with improved properties, such as increased potency and reduced toxicity, is another potential future direction.
Conclusion
In conclusion, 2(1H)-Pyridinethione, 1-ethyl-4-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new antimicrobial agents with improved properties and potential clinical applications.
Méthodes De Synthèse
The synthesis of 2(1H)-Pyridinethione, 1-ethyl-4-methyl- involves the reaction of ethyl 4-methyl-2-oxo-1-pyrrolidinecarboxylate with 2-mercaptopyridine in the presence of a base. The reaction proceeds through the formation of an intermediate that undergoes cyclization to produce the desired compound. This synthesis method has been reported to yield high purity and good yield of the compound.
Propriétés
Numéro CAS |
19006-72-5 |
|---|---|
Nom du produit |
2(1H)-Pyridinethione, 1-ethyl-4-methyl- |
Formule moléculaire |
C8H11NS |
Poids moléculaire |
153.25 g/mol |
Nom IUPAC |
1-ethyl-4-methylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |
Clé InChI |
BMRLEKOCKIZGBZ-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=CC1=S)C |
SMILES canonique |
CCN1C=CC(=CC1=S)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



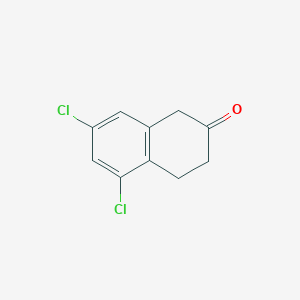
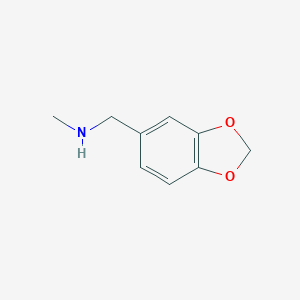
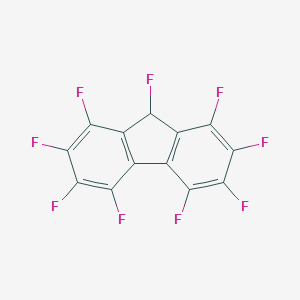
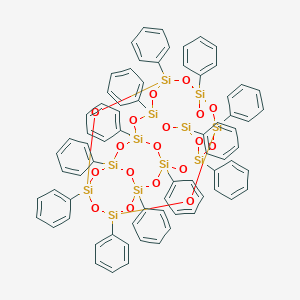
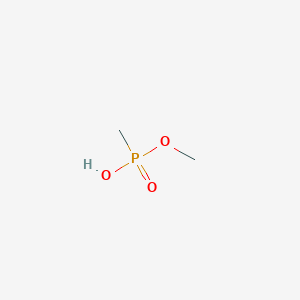
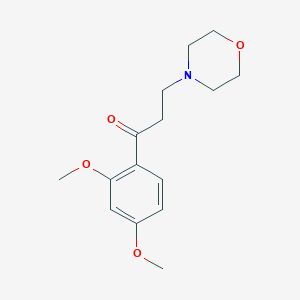
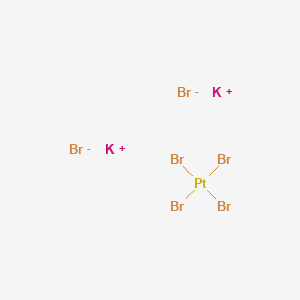
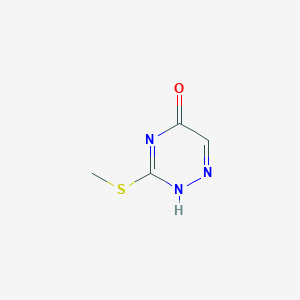
![m-[(p-Aminophenyl)azo]benzenesulphonic acid](/img/structure/B93749.png)
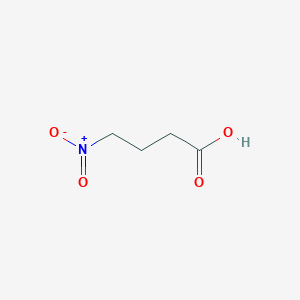
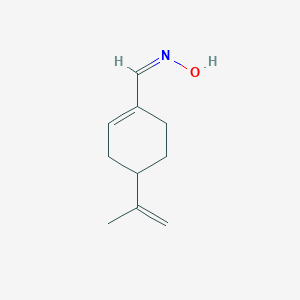
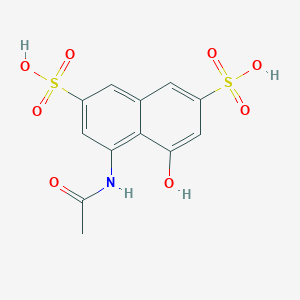
![1-Oxaspiro[2.2]pentane](/img/structure/B93754.png)
